Methyl 3,5-difluoro-2-methylbenzoate
Description
Methyl 3,5-difluoro-2-methylbenzoate (CAS No. 1352397-46-6) is a fluorinated aromatic ester with the molecular formula C₉H₈F₂O₂ and a molecular weight of 186.16 g/mol. It features a benzoate backbone substituted with two fluorine atoms at the 3- and 5-positions and a methyl group at the 2-position (ortho to the ester group). This compound is primarily utilized in research for synthesizing advanced materials or bioactive molecules due to its balanced lipophilicity and steric profile .
Key physicochemical properties include:
Properties
CAS No. |
1352397-46-6 |
|---|---|
Molecular Formula |
C9H8F2O2 |
Molecular Weight |
186.15 g/mol |
IUPAC Name |
methyl 3,5-difluoro-2-methylbenzoate |
InChI |
InChI=1S/C9H8F2O2/c1-5-7(9(12)13-2)3-6(10)4-8(5)11/h3-4H,1-2H3 |
InChI Key |
ROPQHLXUPDZTOW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1F)F)C(=O)OC |
Canonical SMILES |
CC1=C(C=C(C=C1F)F)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Molecular Structure and Substituent Effects
The biological and chemical behavior of fluorinated benzoates is highly dependent on substituent positions and types. Below is a comparative analysis with key analogs:
Table 1: Structural Comparison of Methyl 3,5-Difluoro-2-Methylbenzoate and Analogs
Key Observations :
- Fluorine vs. Chlorine : Chlorinated analogs (e.g., Methyl 3,5-dichloro-2-fluorobenzoate) exhibit higher molecular weights and altered electronic properties due to chlorine’s larger atomic radius and electronegativity .
- Methyl vs. Methoxy : The methyl group in this compound reduces polarity compared to methoxy-substituted analogs, impacting solubility and interaction with hydrophobic targets .
Physicochemical and Reactivity Profiles
Substituents significantly influence boiling points, solubility, and reactivity:
Table 2: Physicochemical Properties
Key Observations :
Key Observations :
- Antimicrobial Activity : Chlorine and bromine substituents correlate with enhanced antimicrobial properties, likely due to increased electrophilicity .
- Targeted Bioactivity: Amino and methoxy groups (e.g., Methyl 2-amino-3,5-difluoro-4-methoxybenzoate) improve binding specificity to biological targets via hydrogen bonding .
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